molecular formula C19H11Cl2N5O3 B6038909 2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

Cat. No.: B6038909
M. Wt: 428.2 g/mol
InChI Key: AREPQPMRNKCHGZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a benzotriazole ring, a nitrobenzamide group, and two chlorine atoms

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)benzotriazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N5O3/c20-11-1-4-13(5-2-11)25-23-17-8-3-12(9-18(17)24-25)22-19(27)15-7-6-14(26(28)29)10-16(15)21/h1-10H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREPQPMRNKCHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloronicotinoyl isocyanate, which is then reacted with 2-chloroaniline in dichloromethane. The reaction mixture is stirred at room temperature overnight, and the resulting product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzotriazole ring, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents replacing the chlorine atoms.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Oxidation: Various oxidized forms of the benzotriazole ring.

Scientific Research Applications

2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The nitro group and benzotriazole ring are likely involved in its activity, possibly through redox reactions and interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is unique due to the presence of both a benzotriazole ring and a nitrobenzamide group, which confer distinct chemical and biological properties

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